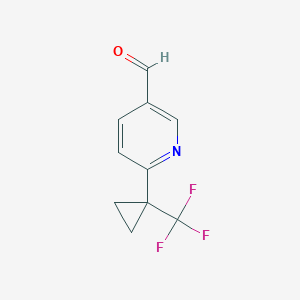
6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde is a chemical compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol It is a derivative of nicotinaldehyde, featuring a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to the nicotinaldehyde structure
Preparation Methods
The synthesis of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment to the nicotinaldehyde core: This step can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity or altering protein function .
Comparison with Similar Compounds
6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde can be compared with other similar compounds, such as:
Nicotinaldehyde: The parent compound, which lacks the trifluoromethyl and cyclopropyl groups, resulting in different chemical properties and reactivity.
6-(1-(Trifluoromethyl)cyclopropyl)benzaldehyde: A similar compound where the nicotinaldehyde core is replaced with a benzaldehyde core, leading to differences in biological activity and applications.
6-(1-(Trifluoromethyl)cyclopropyl)pyridine:
The uniqueness of this compound lies in its combination of the trifluoromethyl and cyclopropyl groups with the nicotinaldehyde core, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(3-4-9)8-2-1-7(6-15)5-14-8/h1-2,5-6H,3-4H2 |
InChI Key |
FKPJIALKBXNDRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















